PI3Kδ Selectivity by Scaffold Morphing
Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines yielded compound 11f, a potent and highly selective PI3Kδ inhibitor with oral bioavailability. Critically, the scaffold transition from a quinazoline core to the THPP core was essential for improving drug-like properties. The quinazoline-based lead compounds, while potent, suffered from high lipophilicity. Morphing to the less lipophilic THPP core maintained on-target activity while enhancing ADME parameters, leading to the discovery of a clinical candidate [1].
| Evidence Dimension | Scaffold optimization for PI3Kδ selectivity and ADME profile |
|---|---|
| Target Compound Data | THPP-derived compound 11f: PI3Kδ pIC50 not specified in abstract, but described as 'potent, highly selective and orally available' with in vivo efficacy in an antibody production model. |
| Comparator Or Baseline | Quinazoline-based PI3Kδ inhibitors (e.g., CDZ173/leniolisib), which are effective but have a more lipophilic core. |
| Quantified Difference | The THPP scaffold is 'significantly less lipophilic' than the quinazoline core, enabling an optimal on-target profile and good ADME properties, which was a critical differentiator for lead selection [2]. |
| Conditions | Biochemical PI3Kδ inhibition assay; in vitro ADME assays; in vivo mouse antibody production model. |
Why This Matters
This demonstrates a clear, data-driven advantage of the THPP core over a structurally distinct alternative (quinazoline) in generating a clinical-stage PI3Kδ inhibitor, directly impacting procurement decisions for drug discovery programs targeting this isoform.
- [1] Hamajima T, Takahashi F, Kato K, Sugano Y, Yamaki S, Suzuki D, Moritomo A, Kubo S, Nakamura K, Yamagami K, Yokoo K, Fukahori H. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorg Med Chem. 2019;27(6):1056-1064. View Source
- [2] Hoegenauer K, Soldermann N, Zécri F, et al. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017;8(9):975-980. View Source
